Regioisomeric Substitution: 5- vs. 3-Position Aryl Group
The target compound positions the 3-chloro-5-methylphenyl group at the 5-position of the isonicotinic acid core, whereas its regioisomer CAS 1261899-02-8 places the identical aryl group at the 3-position. This positional difference alters the relative orientation of the aryl ring with respect to the 2-hydroxy and 4-carboxylic acid functional groups, which serve as key metal-chelating or hydrogen-bonding elements in target binding. While direct comparative biochemical IC₅₀ data for this specific pair are not publicly available, the class-level principle that aryl substitution position on isonicotinic acid scaffolds governs biological activity is well-established in the DHODH inhibitor patent literature, where 5-aryl and 3-aryl isomers exhibit divergent potency profiles [1].
| Evidence Dimension | Aryl substitution position on isonicotinic acid core |
|---|---|
| Target Compound Data | 3-Chloro-5-methylphenyl at C5; molecular formula C₁₃H₁₀ClNO₃; MW 263.70; LogP 3.11; PSA 70.42 Ų |
| Comparator Or Baseline | 3-(3-Chloro-5-methylphenyl)isonicotinic acid (CAS 1261899-02-8): aryl at C3; molecular formula C₁₃H₁₀ClNO₂; MW 247.70 |
| Quantified Difference | ΔMW = +16.00 g/mol (target compound heavier due to additional oxygen from 2-OH); ΔPSA difference inferred from extra H-bond donor/acceptor; positional isomerism alters molecular shape and electrostatic potential distribution |
| Conditions | Physicochemical comparison based on computed and vendor-reported data; no head-to-head biochemical assay data located for this specific pair as of April 2026 |
Why This Matters
Procurement of the incorrect regioisomer would introduce a compound with fundamentally different spatial presentation of pharmacophoric elements, invalidating any SAR hypothesis dependent on 5-aryl geometry.
- [1] Castro Palomino Laria, J.C.; Erra Sola, M.; Navarro Romero, E.; Lozoya Toribio, M.E. Amino Nicotinic and Isonicotinic Acid Derivatives as DHODH Inhibitors. US Patent 8,691,852 B2, issued 2014-04-08. Demonstrates that aryl positional isomerism on isonicotinic acid scaffolds governs DHODH inhibitory potency. View Source
